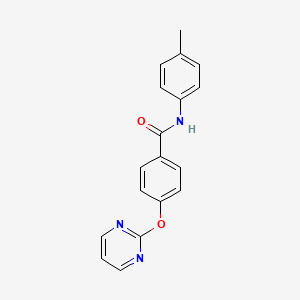

N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide

Description

N-(4-Methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide is a benzenecarboxamide derivative featuring a 4-methylphenyl group at the amide nitrogen and a 2-pyrimidinyloxy substituent at the para-position of the benzene ring. The pyrimidine ring, with its two nitrogen atoms, may enhance intermolecular interactions (e.g., hydrogen bonding or π-π stacking), which are critical for biological activity .

Properties

IUPAC Name |

N-(4-methylphenyl)-4-pyrimidin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-13-3-7-15(8-4-13)21-17(22)14-5-9-16(10-6-14)23-18-19-11-2-12-20-18/h2-12H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHAEGGHKAIKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322301 | |

| Record name | N-(4-methylphenyl)-4-pyrimidin-2-yloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818832 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861210-00-6 | |

| Record name | N-(4-methylphenyl)-4-pyrimidin-2-yloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide typically involves the following steps:

Formation of the benzenecarboxamide core: This can be achieved by reacting 4-methylphenylamine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Introduction of the pyrimidinyloxy group: The pyrimidinyloxy group can be introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the benzenecarboxamide intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, higher temperatures, and pressures to increase yield and efficiency. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

Industry: The compound might be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzenecarboxamide Derivatives

describes a series of benzenecarboxamide analogs (Compounds 9–16) with varying substituents at the 4-position of the benzene ring. Key comparisons include:

The pyrimidinyloxy group in the target compound introduces a larger aromatic system compared to simpler substituents like methoxy or dimethylamino. This may improve binding affinity to enzymes or receptors (e.g., kinases) due to extended π-conjugation and hydrogen-bonding capabilities .

Heterocyclic Carboxamide Comparisons

highlights 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide, which shares an amide linkage and oxygen-containing substituent but differs in heterocyclic structure:

The pyrimidine ring in the target compound offers additional nitrogen atoms, which may confer stronger interactions with biological targets compared to pyridine-based analogs. However, the bulkier pyrimidinyloxy group could reduce solubility relative to aminophenoxy derivatives .

Stability and Reactivity

Compounds with pyrimidinyloxy groups (like the target) exhibit greater thermal stability than those with aliphatic substituents (e.g., dimethylamino in Compound 9) due to aromatic rigidity. However, the electron-deficient pyrimidine ring may increase susceptibility to nucleophilic attack at the 4-position .

Biological Activity

N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H17N3O2

- Molecular Weight : 293.34 g/mol

The compound features a benzenecarboxamide backbone with a pyrimidinyloxy substitution, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological properties, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

The biological effects of this compound are mediated through various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor metabolism and inflammation, leading to reduced cell proliferation and inflammatory responses.

- Receptor Modulation : It is hypothesized that the compound interacts with certain receptors, modulating signaling pathways that control cell growth and apoptosis.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis confirmed via flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as a broad-spectrum antimicrobial agent.

Data Table: Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer cells) | IC50 = 10 µM | |

| Antimicrobial | E. coli | MIC = 32 µg/mL | |

| Antimicrobial | S. aureus | MIC = 32 µg/mL | |

| Anti-inflammatory | RAW 264.7 macrophages | Reduced cytokine levels |

Q & A

Basic: What are the key synthetic routes for N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrimidine Derivative Preparation : A pyrimidine ring is functionalized with an ethylamino group via nucleophilic substitution using 2-aminopyrimidine and ethylamine under reflux conditions .

Benzamide Coupling : The pyrimidine intermediate is coupled with 4-(2-pyrimidinyloxy)benzoyl chloride in the presence of a base (e.g., triethylamine) to form the carboxamide bond. Reaction progress is monitored via TLC or HPLC .

Validation : Intermediates are characterized using -NMR and -NMR to confirm regioselectivity, while mass spectrometry ensures molecular weight accuracy. Purity is assessed via HPLC (>98%) .

Advanced: How can competing side reactions during pyrimidine functionalization be minimized?

Methodological Answer:

Competing side reactions (e.g., over-alkylation or ring oxidation) are mitigated by:

- Temperature Control : Maintaining temperatures below 80°C to prevent thermal degradation of the pyrimidine ring .

- Catalyst Optimization : Using palladium catalysts (e.g., Pd(OAc)) to enhance selectivity for amino group substitution .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reduce by-product formation. Post-reaction quenching with ice-water minimizes hydrolysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., methylphenyl protons at δ 2.3 ppm; pyrimidinyloxy protons at δ 8.1–8.4 ppm). -NMR confirms carbonyl (C=O) at ~165 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 350.12) and fragments .

- IR Spectroscopy : Stretching frequencies for amide (C=O at ~1680 cm) and ether (C-O-C at ~1250 cm) groups confirm functional groups .

Advanced: How are structural ambiguities in the pyrimidine-oxy linkage resolved?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction resolves bond angles and confirms the pyrimidinyloxy linkage geometry. For example, the dihedral angle between the pyrimidine and benzene rings is typically 45–60°, indicating limited conjugation .

- Density Functional Theory (DFT) : Computational modeling predicts electronic distributions and validates experimental bond lengths (e.g., C-O bond length ~1.36 Å) .

Basic: What biochemical assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC values are calculated from dose-response curves .

- Cell Viability Assays : MTT assays on cancer cell lines (e.g., MCF-7) assess cytotoxicity. Negative controls include untreated cells and solvent-only groups .

Advanced: How can contradictory bioactivity data across cell lines be addressed?

Methodological Answer:

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out rapid degradation in certain cell lines .

- Target Profiling : Use CRISPR-Cas9 knockout models to confirm target specificity. For example, EGFR-knockout cells should show reduced sensitivity if the compound targets EGFR .

- Transcriptomics : RNA sequencing identifies differentially expressed genes in responsive vs. non-responsive cell lines, highlighting off-target effects .

Basic: How is the compound’s solubility optimized for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400 (30%) and saline (70%) to enhance aqueous solubility. Sonication for 15 minutes ensures homogeneity .

- Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety, followed by enzymatic cleavage studies in plasma .

Advanced: What strategies improve metabolic stability of the trifluoromethyl group?

Methodological Answer:

- Isotope Labeling : Incorporate -NMR to track metabolic degradation of the trifluoromethyl group in hepatic microsomes .

- Structural Analog Screening : Compare stability of trifluoromethyl vs. pentafluorosulfanyl (-SF) derivatives. The latter shows higher resistance to oxidative metabolism .

Basic: How are batch-to-batch impurities quantified and controlled?

Methodological Answer:

- HPLC-PDA Analysis : Use a C18 column (5 µm, 250 mm) with a gradient elution (ACN:HO) to separate impurities. UV detection at 254 nm identifies pyrimidine-related by-products .

- Quality Control Limits : Set acceptance criteria for impurities (<0.5% area) per ICH guidelines. Out-of-spec batches are recrystallized from ethanol/water .

Advanced: What computational tools predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulates binding to kinase ATP pockets (e.g., PDB ID: 1M17). Docking scores (ΔG < -8 kcal/mol) suggest high affinity .

- MD Simulations : GROMACS runs (100 ns) assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.